Antagonist of dibutyryl cyclic AMP in the regulation of narcosis. Norepinephrine modulates human dendritic cell activation by altering cytokine release.
dl-Norepinephrine-d6 Hydrochloride
CAS No.: 1219803-04-9
Cat. No.: VC0196589
Molecular Formula: C8H5NO3D6.HCl
Molecular Weight: 211.68
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1219803-04-9 |
---|---|
Molecular Formula | C8H5NO3D6.HCl |
Molecular Weight | 211.68 |
IUPAC Name | 4-(2-amino-1,2,2-trideuterio-1-hydroxyethyl)-3,5,6-trideuteriobenzene-1,2-diol;hydrochloride |
Standard InChI | InChI=1S/C8H11NO3.ClH/c9-4-8(12)5-1-2-6(10)7(11)3-5;/h1-3,8,10-12H,4,9H2;1H/i1D,2D,3D,4D2,8D; |
SMILES | C1=CC(=C(C=C1C(CN)O)O)O.Cl |
Appearance | White Solid |
Melting Point | 131-133 °C |
Introduction
Chemical Identity and Structure
DL-Norepinephrine-d6 Hydrochloride is identified by the CAS number 1219803-04-9 and represents the hydrochloride salt of deuterium-labeled norepinephrine. The chemical name is 4-(2-amino-1,2,2-trideuterio-1-hydroxyethyl)-3,5,6-trideuteriobenzene-1,2-diol hydrochloride, indicating the positions of deuterium atoms in the molecular structure .
Structural Comparison with Non-deuterated Form
DL-Norepinephrine-d6 Hydrochloride maintains the same carbon skeleton and functional groups as the non-deuterated DL-Norepinephrine hydrochloride (CAS: 55-27-6), with deuterium atoms strategically replacing hydrogen atoms. This isotopic substitution occurs at three positions on the aromatic ring and three positions on the ethanolamine side chain, creating a molecule with identical chemical behavior but distinguishable by mass spectrometry .
Physical and Chemical Properties
DL-Norepinephrine-d6 Hydrochloride appears as a white to off-white solid powder, similar in appearance to its non-deuterated counterpart .
Key Physical Parameters
The following table summarizes the key physical properties of DL-Norepinephrine-d6 Hydrochloride:
Property | Value | Source |
---|---|---|
Melting Point | 40-42°C | |
Flash Point | 9°C | |
Molecular Weight | 205.639-211.68 | |
Exact Mass | 205.05 | |
Appearance | White to off-white solid powder | |
Storage Condition | Refrigerator or -20°C |
Structural Parameters
Additional structural characteristics include:
Parameter | Value |
---|---|
Hydrogen Bond Donor Count | 5 |
Hydrogen Bond Acceptor Count | 4 |
Rotatable Bond Count | 2 |
Heavy Atom Count | 13 |
Complexity | 142 |
Defined Atom Stereocenter Count | 0 |
These parameters highlight the molecule's capacity for intermolecular interactions and structural flexibility .
Storage Condition | State | Stability Period |
---|---|---|
-20°C | Powder | 3 years |
4°C | Powder | 2 years |
-80°C | In solvent | 6 months |
-20°C | In solvent | 1 month |
The compound should be stored in a sealed and protected environment, with particular attention to avoiding moisture exposure. Room temperature transportation is acceptable for short periods, as the product remains stable at ambient temperature for a few days during ordinary shipping and customs processing .
Comparison to DL-Norepinephrine Hydrochloride
DL-Norepinephrine-d6 Hydrochloride is derived from DL-Norepinephrine hydrochloride (CAS: 55-27-6), which is a synthetic phenylethylamine that mimics the sympathomimetic actions of endogenous norepinephrine .
Parent Compound Properties
The non-deuterated parent compound has slightly different physical properties:
Property | DL-Norepinephrine HCl | DL-Norepinephrine-d6 HCl |
---|---|---|
Melting Point | 140-144°C (decomposes) | 40-42°C |
Boiling Point | 442.6°C at 760mmHg | Not Available |
Density | 1.397g/cm³ | Not Available |
Flash Point | 221.5°C | 9°C |
These differences in physical properties, particularly the significantly lower melting and flash points in the deuterated version, demonstrate how deuteration can alter physical characteristics while maintaining similar chemical behavior .
Pharmacological Profile
The parent compound, DL-Norepinephrine hydrochloride, acts as a neurotransmitter targeting α1 and β1 adrenoceptors and has been observed to increase subendocardial oxygen tension . While the deuterated version likely retains similar pharmacological properties, it's important to note that deuteration may subtly affect pharmacokinetics and metabolic properties, which is why deuterated compounds are valuable as research tools and tracers .
Classification Element | Details |
---|---|
Symbol | GHS02, GHS06, GHS08 |
Signal Word | Danger |
Hazard Statements | H225-H301 + H311 + H331-H370 |
Precautionary Statements | P210-P260-P280-P301 + P310-P311 |
Hazard Codes | F,T |
Risk Phrases | 11-23/24/25-39/23/24/25 |
Safety Phrases | 7-16-36/37-45 |
Transportation Information
For shipping purposes, the compound falls under the classification :
-
RIDADR: UN1230 - class 3 - PG 2 - Methanol, solution
-
Hazard Class: 6.1(b)
Applications in Research
Tracer Studies and Quantitative Analysis
DL-Norepinephrine-d6 Hydrochloride serves as an important tool in pharmacological research, particularly as a quantitative tracer in drug development studies. The deuterium labeling provides a distinct mass signature that allows researchers to track the compound through biological systems using mass spectrometry techniques .
Metabolic and Pharmacokinetic Studies
Solubility Characteristics and Formulation
In Vitro Solubility
DL-Norepinephrine-d6 Hydrochloride may dissolve in DMSO in most cases. When DMSO is ineffective, alternative solvents such as water, ethanol, or DMF can be attempted, though testing with small quantities is recommended to prevent sample loss .
In Vivo Formulation Options
For compounds with low water solubility (less than 1 mg/mL), several formulation approaches may be considered for different administration routes. These include DMSO/Tween 80/saline mixtures for injection formulations, though specific formulation details should be determined experimentally for this particular compound .
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